Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
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Overview
Description
Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a useful research compound. Its molecular formula is C17H17ClN2O3S2 and its molecular weight is 396.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate and its derivatives have been synthesized and studied for their structural characteristics. For example, the synthesis of hexa- and octahydropyrido[3'2':4,5]thieno[3,2-d]pyrimidines has been explored, demonstrating the versatility of this compound in forming various heterocyclic structures (Dotsenko, Krivokolysko, & Litvinov, 2003).
Antitumor Activity
- Certain derivatives of this compound have shown significant antitumor activity. For instance, thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer effects on various human cancer cell lines (Hafez & El-Gazzar, 2017). This indicates potential applications in cancer research and therapy.
Biological Activity Profiling
- The biological potential of compounds related to this compound has been compared with other isosteric compounds. These studies are important in understanding the biological activities and potential therapeutic applications of these compounds (Zadorozhny, Turov, & Kovtunenko, 2010).
Applications in Heterocyclic Compound Synthesis
- This compound has been used in the synthesis of various heterocyclic compounds, indicating its utility in the field of organic chemistry and drug development. The formation of new compounds with expected biological activity has been a focus of this research (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003).
Antimicrobial and Antifungal Activities
- Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. This research suggests potential uses in developing new antimicrobial and antifungal agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Mechanism of Action
The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific compound and its target. They have been studied for their inhibitory effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Future Directions
Properties
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c1-3-13(16(22)23-2)25-17-19-12-8-9-24-14(12)15(21)20(17)11-6-4-10(18)5-7-11/h4-7,13H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWVHOJBRODLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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